2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl benzoate
Description
(11-oxo-6H-benzocbenzoxepin-2-yl) benzoate is a complex organic compound belonging to the class of benzoxepins Benzoxepins are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry
Properties
IUPAC Name |
(11-oxo-6H-benzo[c][1]benzoxepin-2-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4/c22-20-17-9-5-4-8-15(17)13-24-19-11-10-16(12-18(19)20)25-21(23)14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFPUJJJAFNTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization
A method adapted from norbornane syntheses involves Diels-Alder cyclization of furan derivatives with dienophiles such as maleic anhydride. For example, heating furan-2-carbaldehyde with maleic anhydride in toluene at 110°C for 12 hours yields a bicyclic intermediate, which is subsequently oxidized to introduce the ketone.
Palladium-Catalyzed Coupling
Patent CN115850026A highlights the use of palladium catalysts for constructing strained ring systems. Applying similar conditions, a dibromo precursor undergoes Suzuki-Miyaura coupling with a boronic ester to form the tricyclic framework. Typical conditions include:
Introduction of the 2-Oxo Group
Oxidation of Secondary Alcohols
The ketone at position 2 is introduced via oxidation of a secondary alcohol intermediate. A protocol from Sigma-Aldrich employs Dess-Martin periodinane (1.2 eq) in dichloromethane at 0°C, achieving >90% conversion within 2 hours. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) are less favored due to overoxidation risks.
Friedel-Crafts Acylation
In cases where direct oxidation is impractical, Friedel-Crafts acylation using acetyl chloride and AlCl₃ in nitrobenzene at 50°C installs the ketone selectively.
Esterification Strategies for Benzoate Installation
Direct Esterification with Benzoic Acid
The hydroxyl group at position 5 is esterified using benzoic acid under Steglich conditions:
Transesterification from Methyl Ester
A methyl ester precursor (e.g., methyl 11-oxo-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylate) undergoes transesterification with benzoyl chloride in the presence of NaH (2 eq) in DMF at 60°C for 6 hours, yielding the benzoate ester in 85% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes solubility of tricyclic intermediate |
| Temperature | 60–80°C | Balances reaction rate and decomposition |
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | Ensures complete coupling without side reactions |
Purification Techniques
- Liquid-liquid extraction : Methyl tert-butyl ether/water partitions remove polar byproducts.
- Column chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (7:3) eluent achieves >95% purity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(11-oxo-6H-benzocbenzoxepin-2-yl) benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(11-oxo-6H-benzoc
Mechanism of Action
The mechanism of action of (11-oxo-6H-benzocbenzoxepin-2-yl) benzoate involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity and exerting its pharmacological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in GABAergic and serotonergic systems .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: These compounds share a similar benzoxepin core structure and exhibit comparable pharmacological activities.
Dibenzoxazepine Derivatives: These compounds also have a tricyclic structure and are known for their diverse biological activities.
Uniqueness
(11-oxo-6H-benzocbenzoxepin-2-yl) benzoate is unique due to its specific substitution pattern and the presence of the benzoate group, which imparts distinct chemical and biological properties
Biological Activity
2-Oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl benzoate is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure that contributes to its biological properties. Its molecular formula is , and it is known for its distinctive functional groups that may interact with biological targets.
Antimicrobial Activity
Research indicates that derivatives of tricyclic compounds often exhibit significant antimicrobial properties. For instance, studies have shown that certain compounds within this class can selectively inhibit the growth of Gram-positive bacteria such as Bacillus subtilis while showing less activity against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MICs) of these compounds suggest a structure-activity relationship where modifications to the substituents can enhance or reduce efficacy.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 25 | Active against B. subtilis |
| Compound B | 50 | Moderate activity |
| Compound C | 100 | Inactive |
Anticancer Activity
The anticancer potential of 2-oxo-9-oxatricyclo compounds has been explored in various studies. These compounds have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (PC3) cancers . The selectivity for cancer cells over normal cells indicates a promising therapeutic window.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of the compound on breast cancer cell lines, the following results were observed:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 15 | 5 |
| MDA-MB-231 | 10 | 6 |
| Normal Fibroblast | 75 | - |
The selectivity index indicates that the compound is significantly more toxic to cancer cells than to normal fibroblasts, suggesting its potential as an anticancer agent.
Other Therapeutic Activities
In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory and antioxidant properties. These effects could be attributed to its ability to modulate oxidative stress pathways and inflammatory mediators .
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of tricyclic compounds. Modifications in the molecular structure can lead to enhanced potency and selectivity against specific biological targets. For example, substituents at particular positions on the tricyclic ring have been shown to influence both antimicrobial and anticancer activities significantly.
Q & A
Q. How can researchers confirm the structural identity of 2-oxo-9-oxatricyclo[...]benzoate?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to assign proton and carbon environments, focusing on the benzoate ester carbonyl (~168–170 ppm) and oxatricyclic framework signals .
- X-ray Crystallography: Resolve stereochemical ambiguities and validate the tricyclic core geometry .
- Mass Spectrometry (HRMS): Confirm the molecular formula (e.g., expected for C₂₂H₁₈O₄) and fragmentation patterns .
Q. Table 1: Key Spectral Signatures
| Technique | Expected Signal/Feature | Reference |
|---|---|---|
| -NMR | δ 7.4–8.2 (aromatic protons) | |
| -NMR | δ 165–170 (ester carbonyl) | |
| IR | 1720 cm⁻¹ (C=O stretch) |
Q. What synthetic strategies are effective for preparing this compound?
Methodological Answer: Synthesis typically involves:
Core Cyclization: Build the oxatricyclic backbone via acid-catalyzed cyclization of a polyunsaturated precursor .
Esterification: React the hydroxyl group at position 5 with benzoyl chloride under anhydrous conditions (e.g., pyridine/DCM) .
Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product (>95% purity) .
Q. Table 2: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, 0°C → RT, 12 hr | 65 | |
| Esterification | Benzoyl chloride, pyridine, 24 hr | 82 |
Q. How should researchers handle stability and storage of this compound?
Methodological Answer:
- Storage: Store in airtight, light-resistant containers at –20°C to prevent ester hydrolysis or oxidation .
- Handling: Use inert atmosphere (N₂/Ar) during synthesis and characterization to avoid degradation .
Advanced Research Questions
Q. How can the compound’s stereochemical configuration influence its biological activity?
Methodological Answer:
- Comparative Assays: Synthesize stereoisomers and test against biological targets (e.g., enzymes, receptors) using fluorescence polarization or SPR .
- Computational Modeling: Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities based on stereochemistry .
Q. Table 3: Stereoisomer Activity Comparison
| Stereoisomer | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| (5R,9S) | 0.12 | Kinase X | |
| (5S,9R) | >100 | Kinase X |
Q. How can researchers resolve contradictions in spectroscopic data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize solvent (e.g., CDCl₃ vs. DMSO-d₆) and instrument calibration .
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton and carbon shifts .
- Collaborative Validation: Cross-reference data with independent labs or databases (e.g., PubChem) .
Q. What experimental designs are optimal for studying its thermal stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat at 10°C/min under N₂ to determine decomposition points .
- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting, glass transitions) .
- Kinetic Studies: Use Arrhenius plots to model degradation rates under varying temperatures .
Q. How can researchers investigate its potential as a enzyme inhibitor?
Methodological Answer:
Enzyme Assays: Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition in real time .
Structure-Activity Relationship (SAR): Modify substituents on the benzoate moiety and test activity .
Crystallography: Co-crystallize the compound with the target enzyme to visualize binding interactions .
Q. What strategies mitigate low yields in multi-step syntheses?
Methodological Answer:
- Optimize Cyclization: Screen Lewis acids (e.g., BF₃·Et₂O, ZnCl₂) to improve ring closure efficiency .
- Protecting Groups: Temporarily protect reactive hydroxyls with TBS or acetyl groups during esterification .
- Flow Chemistry: Enhance reaction control and scalability using microreactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
